4-(Difluoromethylsulfinyl)bromobenzene
Description
4-(Difluoromethylsulfinyl)bromobenzene (C₇H₅BrF₂OS) is a bromobenzene derivative featuring a difluoromethylsulfinyl (-S(O)CF₂H) substituent at the para position. The sulfinyl group (S=O) introduces chirality and moderate electron-withdrawing effects, while the difluoromethyl moiety enhances stability and influences lipophilicity.
Properties
IUPAC Name |
1-bromo-4-(difluoromethylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-5-1-3-6(4-2-5)12(11)7(9)10/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNKKSKSAFXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylsulfinyl)bromobenzene typically involves the introduction of the difluoromethylsulfinyl group to a bromobenzene derivative. One common method includes the reaction of bromobenzene with difluoromethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethylsulfinyl)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The difluoromethylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives are formed.
Oxidation Products: Sulfone derivatives are obtained.
Reduction Products: Sulfide derivatives are produced.
Scientific Research Applications
4-(Difluoromethylsulfinyl)bromobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.
Industry: The compound is employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethylsulfinyl)bromobenzene involves its interaction with specific molecular targets The difluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Sulfinyl vs. Sulfonyl Derivatives
Key Compounds :
- 4-(Difluoromethylsulfinyl)bromobenzene : Contains a sulfinyl (-S(O)CF₂H) group.
- 4-[(Difluoromethyl)sulfonyl]bromobenzene (CAS 51679-57-3): Features a sulfonyl (-SO₂CF₂H) group .
- 4,4′-Sulfinylbis(bromobenzene) : A dimeric sulfinyl-linked bromobenzene derivative .
Insights :
Halogenated and Electron-Modifying Substituents
Key Compounds :
- 4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS 1514-11-0): Contains -OCH₃ and -CF₃ groups .
- 4-Bromofluorobenzene : Simple halogenated derivative with -F substituent .
- 4-(Trifluoromethyl)bromobenzene : Features a -CF₃ group .
Insights :
- Electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the bromine site, whereas electron-withdrawing groups (e.g., -CF₃, -S(O)CF₂H) enhance reactivity in substitution reactions .
- Fluorinated substituents improve lipophilicity and metabolic stability, critical for pharmaceutical applications .
Toxicity and Environmental Impact
Key Compounds :
- Bromobenzene: Known hepatotoxicity and nephrotoxicity due to reactive metabolites like bromoquinones .
Insights :
Key Compounds :
- 4-(4-BOC-piperazinosulfonyl)bromobenzene: Used in pharmaceutical intermediate synthesis .
- 4-Bromophenyl p-toluenesulfonate : Employed in lipid studies and crystal engineering .
Insights :
- Bromobenzene derivatives with sulfonyl/sulfinyl groups are versatile in medicinal chemistry, particularly for introducing sulfonamide or sulfoxide functionalities .
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